3-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromoacetophenone with 4-fluorobenzaldehyde in the presence of hydrazine hydrate to form the pyrazole core.
Introduction of the propanoic acid group: The pyrazole derivative is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
- Used in the development of new pharmaceuticals.
Industry
- Utilized in the synthesis of specialty chemicals.
- Employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-(1-(4-Methylphenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Uniqueness
- The presence of the bromine atom in the 4-position of the phenyl ring may confer unique reactivity and biological activity compared to similar compounds.
- The combination of bromine and fluorine substituents can influence the compound’s electronic properties and interactions with molecular targets.
Properties
Molecular Formula |
C18H14BrFN2O2 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H14BrFN2O2/c19-14-4-8-16(9-5-14)22-11-13(3-10-17(23)24)18(21-22)12-1-6-15(20)7-2-12/h1-2,4-9,11H,3,10H2,(H,23,24) |
InChI Key |
WKOCUAWRPFJWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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